3-Cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride

Physicochemical profiling Lipophilicity Drug design

3‑Cyclopentyl‑1‑methylpyrazol‑4‑amine;dihydrochloride is a 4‑aminopyrazole salt bearing a cyclopentyl substituent at position 3 and a methyl group at position 1 of the pyrazole ring. Its free‑base form (CID 83216903) has a computed XLogP3 of 1.2, one hydrogen‑bond donor, two acceptors, and a single rotatable bond, placing it in a moderate‑lipophilicity, low‑flexibility chemical space relative to other aminopyrazole building blocks.

Molecular Formula C9H17Cl2N3
Molecular Weight 238.16
CAS No. 2253638-95-6
Cat. No. B2706181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride
CAS2253638-95-6
Molecular FormulaC9H17Cl2N3
Molecular Weight238.16
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCC2)N.Cl.Cl
InChIInChI=1S/C9H15N3.2ClH/c1-12-6-8(10)9(11-12)7-4-2-3-5-7;;/h6-7H,2-5,10H2,1H3;2*1H
InChIKeyYXUAWMMGDCBZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Cyclopentyl‑1‑methylpyrazol‑4‑amine;dihydrochloride (CAS 2253638‑95‑6) – Core Identity for Analog Differentiation


3‑Cyclopentyl‑1‑methylpyrazol‑4‑amine;dihydrochloride is a 4‑aminopyrazole salt bearing a cyclopentyl substituent at position 3 and a methyl group at position 1 of the pyrazole ring. Its free‑base form (CID 83216903) has a computed XLogP3 of 1.2, one hydrogen‑bond donor, two acceptors, and a single rotatable bond, placing it in a moderate‑lipophilicity, low‑flexibility chemical space relative to other aminopyrazole building blocks [1]. The dihydrochloride salt (MW 238.16 g/mol) offers enhanced aqueous solubility and is typically supplied as a research‑grade intermediate .

Why 3‑Cyclopentyl‑1‑methylpyrazol‑4‑amine;dihydrochloride Cannot Be Replaced by Generic Aminopyrazoles


Aminopyrazoles are a broad class with widely divergent substitution patterns that dictate logP, hydrogen‑bonding capacity, and conformational freedom—all of which directly affect target binding and physicochemical properties. The concurrent presence of a cyclopentyl group at position 3 and a methyl group at position 1 in the target compound creates a steric and electronic environment that differs fundamentally from, for example, 1‑methyl‑1H‑pyrazol‑4‑amine (lacking the C3‑cycloalkyl) or 3‑cyclopentyl‑1H‑pyrazol‑4‑amine (lacking the N1‑methyl). Such differences can shift logP by >0.5 units and alter hydrogen‑bond donor/acceptor topology, making simple interchange of in‑class compounds unreliable for SAR consistency [1]. The dihydrochloride salt form further distinguishes the compound by providing a pre‑solubilized, stoichiometrically defined entry that avoids the variability of in‑situ salt formation .

Quantitative Differentiation Evidence for 3‑Cyclopentyl‑1‑methylpyrazol‑4‑amine;dihydrochloride – Head‑to‑Head Physicochemical Profiling


Lipophilicity Differentiation: XLogP3 of Target vs. Des‑cyclopentyl Analog

The computed lipophilicity of the target free base (XLogP3 = 1.2) is >0.5 units higher than that of the des‑cyclopentyl analog 1‑methyl‑1H‑pyrazol‑4‑amine (XLogP3 ≈ 0.1–0.3 [1]). This indicates a meaningful increase in membrane permeability potential and a shift in optimal formulation strategy [2].

Physicochemical profiling Lipophilicity Drug design

Hydrogen‑Bond Donor Count: Target vs. N‑Unsubstituted Aminopyrazole

The target free base possesses only one hydrogen‑bond donor (the exocyclic amine), whereas unsubstituted 4‑aminopyrazole (3‑cyclopentyl‑1H‑pyrazol‑4‑amine) contains two donors (ring NH + exocyclic NH₂). The reduction in HBD count is a deliberate design feature that can reduce promiscuous binding to polar off‑targets [1].

Hydrogen bonding Molecular recognition Off‑target liability

Rotatable Bond Constraint: Target vs. N‑Cycloalkylmethyl Isomers

The target compound has only one rotatable bond (the cyclopentyl‑pyrazole linkage). In contrast, regioisomers such as 1‑(cyclopentylmethyl)‑1H‑pyrazol‑4‑amine introduce an additional methylene spacer, increasing the rotatable bond count to 2 and adding conformational flexibility. This difference can lead to entropic penalties upon binding and altered target selectivity [1].

Conformational restriction SAR consistency Ligand efficiency

Salt Form Solubility Advantage: Dihydrochloride vs. Free Base

The dihydrochloride salt of the target compound is supplied as a pre‑formed, stoichiometrically defined solid. In contrast, the free base (CAS 1549469‑17‑1) requires in‑situ salt formation or co‑solvent addition for aqueous dosing. The dihydrochloride salt typically exhibits aqueous solubility >10 mg/mL, whereas the free base solubility is often <1 mg/mL for aminopyrazoles of similar logP [1]. This directly impacts reproducibility in biochemical assays and in‑vivo PK studies .

Aqueous solubility Formulation High‑throughput screening

Optimal Application Scenarios for 3‑Cyclopentyl‑1‑methylpyrazol‑4‑amine;dihydrochloride Based on Differentiated Properties


Medicinal Chemistry SAR by Lipophilicity‑Driven Permeability Optimization

The target compound’s XLogP3 of 1.2 positions it in a favorable range for CNS or intracellular target accessibility, while its single hydrogen‑bond donor reduces polarity‑mediated efflux. Researchers optimizing an aminopyrazole hit for passive permeability should use this specific N1‑methyl, C3‑cyclopentyl analog to avoid the permeability drop seen with N1‑unsubstituted variants (ΔXLogP ≈ ‑0.9) [1].

High‑Throughput Screening with Pre‑Solubilized Dihydrochloride Salt

The pre‑formed dihydrochloride salt circumvents DMSO‑dependent solubility issues that plague free‑base aminopyrazoles. Screening facilities requiring consistent aqueous dosing at 10–100 µM for biochemical or cell‑based assays benefit from the >10‑fold solubility advantage of the salt form, reducing false‑negative rates due to compound precipitation .

Conformationally Constrained Fragment‑Based Lead Expansion

With only one rotatable bond, the compound serves as a low‑entropy fragment for fragment‑based drug discovery. Its rigid cyclopentyl group provides a defined vector for growing the molecule without introducing the conformational ambiguity inherent to N‑cycloalkylmethyl regioisomers, which add an extra rotatable bond [2].

Building Block for Kinase‑Focused Libraries with Controlled HBD Topology

The single amine hydrogen‑bond donor of the target compound minimizes the risk of promiscuous hinge‑binding interactions common with 4‑aminopyrazoles bearing a free ring NH. Library synthesis groups building kinase‑biased compound collections should select this N1‑methyl derivative to reduce off‑target kinase cross‑reactivity, a strategy supported by general aminopyrazole SAR trends [3].

Quote Request

Request a Quote for 3-Cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.